molecular formula C8H5F3O2 B572126 2-(Difluoromethoxy)-6-fluorobenzaldehyde CAS No. 1214333-68-2

2-(Difluoromethoxy)-6-fluorobenzaldehyde

Cat. No. B572126
M. Wt: 190.121
InChI Key: QILUBEGQUQUXDW-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)-6-fluorobenzaldehyde” is a chemical compound with the molecular formula C8H6F3O2. It contains a benzene ring substituted with an aldehyde group (-CHO), a difluoromethoxy group (-OCHF2), and a fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aldehyde group would likely make the compound polar and capable of hydrogen bonding, influencing properties like solubility and boiling point .

Scientific Research Applications

  • Synthesis of Insecticides

    • Summary: This compound can be used in the synthesis of novel analogues of Imidacloprid and Thiacloprid . These are popular insecticides used in agriculture.
    • Method: The synthesis involves the preparation of F3CO- and F2HCO-analogues of Imidacloprid and Thiacloprid .
    • Results: The synthesized compounds showed promising insecticidal activity .
  • Generation of Difluorocarbenes

    • Summary: Difluorocarbenes, which are simple and versatile one-carbon units for synthesizing acyclic and cyclic organofluorine compounds, can be generated from compounds like "2-(Difluoromethoxy)-6-fluorobenzaldehyde" .
    • Method: The generation of free and metal difluorocarbenes from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na .
    • Results: The difluorocarbenes thus generated react with (thio)carbonyl compounds and silyl dienol ethers to provide a wide variety of products .
  • Preparation of Antimicrobial Compounds

    • Summary: “2-(Difluoromethoxy)-6-fluorobenzaldehyde” can be used to prepare 3-substituted benzonitrile compounds . These compounds exhibit enhanced antimicrobial activity, particularly against plant pathogenic fungi .
    • Method: The exact method of preparation is not specified in the source .
    • Results: The synthesized compounds showed promising antimicrobial activity against plant pathogenic fungi .
  • Synthesis of Challenging OCF2H-Bearing N-Heterocycles
    • Summary: This compound can be used in the synthesis of challenging OCF2H-bearing N-heterocycles . These heterocycles might be of high potential in life sciences and appear as an interesting alternative to more and more controversial classical fluorinated groups, such as the ubiquitous trifluoromethyl group .
    • Method: The synthesis involves the use of α-(difluoromethoxy)ketones as versatile building blocks. Pyrazoles, isoxazoles and pyrimidines could be obtained via an enaminone intermediate, whereas in the direct reaction of α-(difluoromethoxy)ketones with arylhydrazines, a Fischer indole synthesis was achieved .
    • Results: The synthesized compounds, which are uncommon, or even sometimes novel, due to the directly attached emerging fluorinated group (EFG) OCF2H .

properties

IUPAC Name

2-(difluoromethoxy)-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUBEGQUQUXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673307
Record name 2-(Difluoromethoxy)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-6-fluorobenzaldehyde

CAS RN

1214333-68-2
Record name 2-(Difluoromethoxy)-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)-6-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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